N-(methylcarbamothioyl)-3-nitrobenzamide

Description

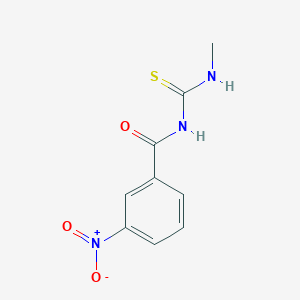

N-(Methylcarbamothioyl)-3-nitrobenzamide is a thiourea-derived benzamide compound characterized by a methylcarbamothioyl (-NH-C(S)-NH-CH₃) group attached to a 3-nitrobenzamide scaffold. This structure confers unique electronic and steric properties, making it a candidate for metal coordination and pharmacological applications. Its synthesis typically involves reacting substituted benzoyl chlorides with methylthiourea derivatives, followed by purification via spectroscopic and crystallographic methods .

Properties

Molecular Formula |

C9H9N3O3S |

|---|---|

Molecular Weight |

239.25g/mol |

IUPAC Name |

N-(methylcarbamothioyl)-3-nitrobenzamide |

InChI |

InChI=1S/C9H9N3O3S/c1-10-9(16)11-8(13)6-3-2-4-7(5-6)12(14)15/h2-5H,1H3,(H2,10,11,13,16) |

InChI Key |

BUQFLDGQPOPXDV-UHFFFAOYSA-N |

SMILES |

CNC(=S)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

CNC(=S)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Bioactivity : N-(Methylcarbamothioyl)-3-nitrobenzamide exhibits moderate anticancer activity (IC₅₀: 111 µg/mL) , while BNB demonstrates enhanced antitumor efficacy due to its formulation in lipid carriers, improving solubility and targeting .

- Metal Coordination : The methylcarbamothioyl group in this compound facilitates metal binding, as seen in its iron (III) complex, which stabilizes the compound and modifies its electronic properties . In contrast, N-(3-Methylphenyl)-3-nitrobenzamide lacks such coordinating groups, relying on nitro and aromatic interactions for biological activity .

- Substituent Effects : Fluorine in N-(3-Fluorophenyl)-3-nitrobenzamide enhances metabolic stability and lipophilicity compared to the methyl group in N-(3-Methylphenyl)-3-nitrobenzamide .

Pharmacological and Formulation Differences

Table 2: Pharmacokinetic and Formulation Strategies

Key Findings:

- Metal Complexation : The iron (III) complex of this compound shows redshifted UV-Vis absorption (λmax ~450 nm) compared to the free ligand (λmax ~350 nm), indicating altered electronic transitions .

- Lipid Formulations : BNB’s incorporation into SLNs increases its half-life by 2.5-fold compared to free drug formulations, critical for sustained release .

Crystallographic and Spectroscopic Insights

- This compound : Exhibits planar geometry due to conjugation between the nitro group and benzamide ring, confirmed by X-ray crystallography .

- N-(3-Methylphenyl)-3-nitrobenzamide : Crystal structure analysis reveals intermolecular hydrogen bonding between nitro and amide groups, stabilizing its solid-state conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.